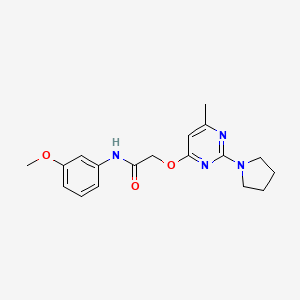
N-(3-methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 was first synthesized in 2010 and has since been the subject of various scientific studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown interest in pyrimidine derivatives for their potential anticancer properties. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate, have demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). Similarly, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity comparable to doxorubicin against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Compounds based on the pyrimidin-4-yl acetamide scaffold have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds displayed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticonvulsant Activity
Amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been explored for their anticonvulsant activity. Preliminary pharmacological results indicated protection in at least one animal model of epilepsy, showing their potential application in epilepsy treatment (Obniska et al., 2015).
Insecticidal Activity
Pyridine derivatives have been synthesized and tested for their toxicity against the cowpea aphid, demonstrating moderate to strong aphidicidal activities. This suggests their potential use as insecticides (Bakhite et al., 2014).
Pharmacokinetics and Drug Metabolism
Studies have also focused on the pharmacokinetics and drug metabolism of specific derivatives, providing insights into their biological behavior and potential therapeutic applications. For example, the metabolite-mediated CYP3A mechanism-based inhibition has been investigated to understand the pharmacokinetics of certain compounds, highlighting the complexity of their metabolic pathways (Tonn et al., 2009).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-10-17(21-18(19-13)22-8-3-4-9-22)25-12-16(23)20-14-6-5-7-15(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVGLAOJTJIHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)
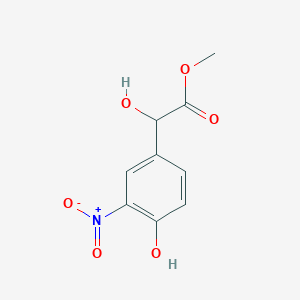
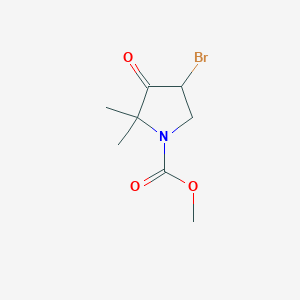
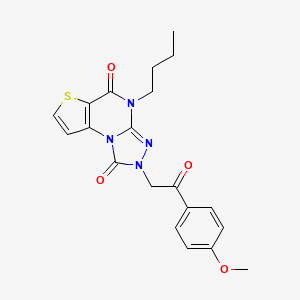
![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)
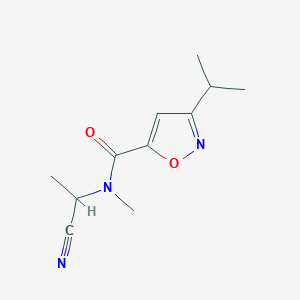
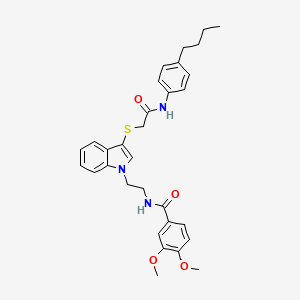
![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)
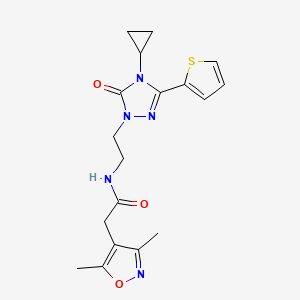
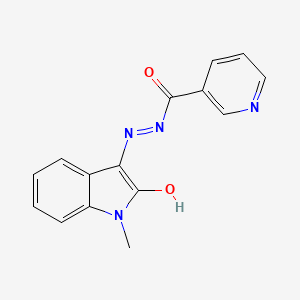
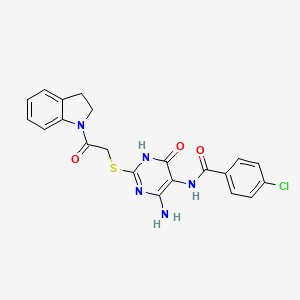
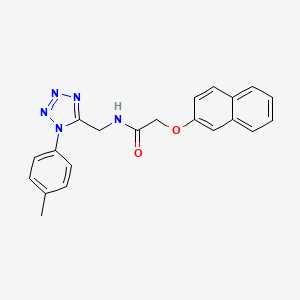

amine](/img/structure/B2817739.png)